oxolan-2-ylmethanamine;sulfuric acid
Description
Oxolan-2-ylmethanamine (tetrahydrofuran-2-ylmethanamine) is an amine derivative featuring a tetrahydrofuran (oxolan) ring attached to a methanamine group. When combined with sulfuric acid, it forms a compound that may act as a salt, catalyst, or intermediate in organic synthesis. Sulfuric acid (H₂SO₄) is a strong mineral acid widely used in industrial and laboratory settings for its acidic, dehydrating, and catalytic properties. The combination of oxolan-2-ylmethanamine with sulfuric acid likely leverages the amine’s nucleophilic character and the acid’s catalytic efficiency in reactions such as condensation, cyclization, or salt formation .
Sulfuric acid’s involvement in such systems often enhances reaction kinetics or stabilizes intermediates through protonation.
Properties
CAS No. |
72088-83-6 |
|---|---|
Molecular Formula |
C5H13NO5S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
oxolan-2-ylmethanamine;sulfuric acid |
InChI |
InChI=1S/C5H11NO.H2O4S/c6-4-5-2-1-3-7-5;1-5(2,3)4/h5H,1-4,6H2;(H2,1,2,3,4) |
InChI Key |
YAVQDQTYWVDWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethanamine can be synthesized through various synthetic routes. One common method involves the reaction of oxolane with an appropriate amine source under acidic conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of oxolan-2-ylmethanamine;sulfuric acid involves large-scale chemical reactions under controlled conditions. The process may include the use of reactors, distillation units, and purification systems to ensure the compound is produced efficiently and to high purity standards.
Chemical Reactions Analysis
Oxolan-2-ylmethanamine;sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form oxolan-2-ylmethanamine oxide.
Reduction: : Reduction reactions can convert the compound to simpler amines or alcohols.
Substitution: : Substitution reactions can replace functional groups on the oxolane ring with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxolan-2-ylmethanamine oxide, simpler amines, alcohols, and substituted oxolane derivatives.
Scientific Research Applications
Oxolan-2-ylmethanamine;sulfuric acid has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various medical applications.
Industry: : Employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which oxolan-2-ylmethanamine;sulfuric acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Sulfuric Acid-Based Compounds
Catalytic Performance
Oxolan-2-ylmethanamine; sulfuric acid can be compared to other sulfuric acid-modified catalysts, such as Alumina Sulfuric Acid (ASA) and Tungstate Sulfuric Acid (TSA) . These solid, heterogeneous catalysts are eco-friendly alternatives to traditional liquid acids.
Key Findings :
- ASA and TSA excel in reusable, solvent-free reactions under microwave irradiation, achieving high yields .
- Nano-ASA outperforms bulk ASA in α-aminonitrile synthesis due to higher surface area and reactivity .
- Oxolan-2-ylmethanamine’s amine group may offer unique selectivity in nucleophilic reactions, but its catalytic role requires further study.
Structural and Functional Analogues
Oxolan derivatives with sulfur-containing groups or catalytic motifs provide additional insights:
Comparative Analysis of Sulfuric Acid’s Role
Sulfuric acid’s behavior varies significantly depending on its form:
| Property | Concentrated H₂SO₄ | Dilute H₂SO₄ | ASA/TSA | Oxolan-2-ylmethanamine; H₂SO₄ |
|---|---|---|---|---|
| Acidity | Extreme (pH < 1) | Moderate (pH ~1–2) | Moderate | Dependent on protonation state |
| Dehydration Capacity | High | Low | Low | Likely low |
| Recyclability | Poor | Poor | High (5–7 cycles) | Unknown |
| Typical Use | Esterification, alkylation | Hydrolysis, pH adjustment | Green synthesis | Inferred: Acid-catalyzed reactions |
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